molecular formula C9H7Cl B13522175 1-(Chloromethyl)-3-ethynylbenzene

1-(Chloromethyl)-3-ethynylbenzene

Cat. No.: B13522175
M. Wt: 150.60 g/mol
InChI Key: IIYKBXPZRQPEJQ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-ethynylbenzene is an organic compound with the molecular formula C9H7Cl It consists of a benzene ring substituted with a chloromethyl group (-CH2Cl) and an ethynyl group (-C≡CH)

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-ethynylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3-ethynylbenzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-ethynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) under basic conditions.

    Addition Reactions: Hydrogen halides (HX) or other electrophiles in the presence of catalysts.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Formation of alcohols, amines, or thioethers.

    Addition Reactions: Formation of substituted alkenes or alkanes.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-ethynylbenzene depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to replace the chlorine atom. In addition reactions, the ethynyl group provides a site for electrophilic addition, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Uniqueness: 1-(Chloromethyl)-3-ethynylbenzene is unique due to the presence of both chloromethyl and ethynyl groups, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C9H7Cl

Molecular Weight

150.60 g/mol

IUPAC Name

1-(chloromethyl)-3-ethynylbenzene

InChI

InChI=1S/C9H7Cl/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6H,7H2

InChI Key

IIYKBXPZRQPEJQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC(=C1)CCl

Origin of Product

United States

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